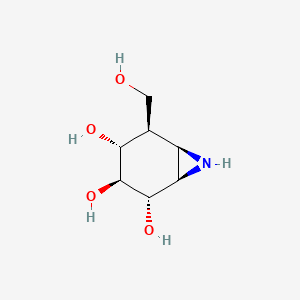

Cyclophellitol aziridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclophellitol aziridine is a synthetic analogue of the natural product cyclophellitol. Both compounds are potent, mechanism-based, and irreversible inhibitors of retaining β-glucosidases . This compound has been extensively studied for its ability to inhibit glycosidases, making it a valuable tool in biochemical research and potential therapeutic applications .

Vorbereitungsmethoden

Cyclophellitol aziridine can be synthesized through various synthetic routes. One common method involves the transformation of cyclophellitol into its aziridine analogue using Staudinger conditions . This process typically involves the conversion of an azido-alcohol intermediate into the aziridine compound . Another approach includes the synthesis of β-manno-configured this compound and N-alkyl cyclophellitol aziridines, which are used as activity-based probes for detecting specific glycosidases .

Analyse Chemischer Reaktionen

Cyclophellitol aziridine undergoes several types of chemical reactions, primarily due to its aziridine moiety. These reactions include:

Nucleophilic substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of various substituted products.

Ring-opening reactions: Acid-catalyzed ring-opening reactions with catalytic nucleophiles of retaining glycoside hydrolases result in the formation of stable ester linkages.

Covalent inhibition: This compound acts as a covalent and irreversible inhibitor of retaining glycosidases by forming a covalent bond with the enzyme’s active site.

Wissenschaftliche Forschungsanwendungen

Cyclophellitol aziridine has numerous scientific research applications, including:

Biochemical research: It is used as a mechanism-based inhibitor to study the function and structure of retaining glycosidases.

Activity-based probes: This compound and its derivatives are employed as activity-based probes to detect and identify specific glycosidases in complex biological samples.

Medical research: The compound is investigated for its potential therapeutic applications in treating diseases related to glycosidase dysfunction, such as Gaucher disease.

Chemical biology: This compound is used to develop new methodologies for detecting and profiling glycosidases in biological and biomedical research.

Wirkmechanismus

Cyclophellitol aziridine exerts its effects by covalently binding to the active site of retaining glycosidases. The compound mimics the oxocarbenium ion-like transition state of the enzyme’s substrate, leading to the formation of a stable covalent intermediate . This covalent bond formation results in the irreversible inhibition of the enzyme, preventing it from catalyzing further reactions .

Vergleich Mit ähnlichen Verbindungen

Cyclophellitol aziridine is unique compared to other similar compounds due to its potent and irreversible inhibition of retaining glycosidases. Similar compounds include:

Cyclophellitol: The parent compound of this compound, which also acts as an irreversible inhibitor of retaining β-glucosidases.

Conduritol B epoxide: A structurally related compound that lacks the C8 methylene group found in cyclophellitol and this compound.

Carba-cyclophellitols: A new class of carbohydrate mimetics that replace the epoxide oxygen in cyclophellitol with a carbon, resulting in potent inhibitors of retaining glycosidases.

This compound stands out due to its enhanced potency and selectivity as a retaining glycosidase inhibitor .

Eigenschaften

Molekularformel |

C7H13NO4 |

|---|---|

Molekulargewicht |

175.18 g/mol |

IUPAC-Name |

(1R,2S,3S,4R,5R,6R)-5-(hydroxymethyl)-7-azabicyclo[4.1.0]heptane-2,3,4-triol |

InChI |

InChI=1S/C7H13NO4/c9-1-2-3-4(8-3)6(11)7(12)5(2)10/h2-12H,1H2/t2-,3+,4+,5+,6-,7-/m0/s1 |

InChI-Schlüssel |

GPIFFOGPRPKRHS-DRYVTRLFSA-N |

Isomerische SMILES |

C([C@H]1[C@@H]2[C@@H](N2)[C@@H]([C@H]([C@@H]1O)O)O)O |

Kanonische SMILES |

C(C1C2C(N2)C(C(C1O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,4R)-1-[(2S)-2-[11-[3-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]propanoylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12373836.png)

![8'-Chloro-1'-(4-pyridin-2-yloxycyclohexyl)spiro[1,3-dioxolane-2,5'-4,6-dihydro-[1,2,4]triazolo[4,3-a][1]benzazepine]](/img/structure/B12373856.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-(2-pyridin-2-ylethylsulfamoyl)benzamide](/img/structure/B12373884.png)

![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12373912.png)

![[6-Chloro-5-(difluoromethoxy)pyridin-2-yl]-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone](/img/structure/B12373915.png)